4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
The compound “4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound was synthesized from 4-chlorobenzoic acid through a six-step process involving esterification, hydrazination, salt formation, and cyclization . Another synthesis involved the use of 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide and dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor .Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally similar to the queried chemical have been synthesized and tested for various biological activities. For instance, the synthesis of 2-hydroxy benzoic acid derivatives involving cyclocondensation with thioglycolic acid has yielded compounds with significant antibacterial and antifungal activities (H. S. Patel & Sumeet J. Patel, 2010). Additionally, derivatives incorporating sulfonamido-4-thiazolidinone have been created and demonstrated promising antibacterial effects, particularly against C. albicans (N. Patel, J. Patel, & V. Patel, 2010).
Antiproliferative Effects
Research into novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives has shown potent antiproliferative activity against various human cancer cell lines, highlighting the potential for therapeutic applications in cancer treatment (S. Chandrappa et al., 2008).
Antimicrobial and Antituberculous Agents
The synthesis of compounds like sulfanilamido-naphthoquinones suggests potential use as antituberculous agents, showcasing effective low-concentration activity against Mycobacterium tuberculosis (S. A. Osman, A. A. Abdalla, & M. O. Alaib, 1983). Similarly, derivatives of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been explored as inhibitors of thymidylate synthase, with implications for antitumor and antibacterial applications (A. Gangjee et al., 1996).
Corrosion Inhibition
Some derivatives have been studied for their corrosion inhibition properties, particularly for mild steel in sulfuric acid. This research provides insight into the physicochemical behaviors and the potential for industrial applications in protecting metals against corrosion (P. Ammal, M. Prajila, & A. Joseph, 2018).
Future Directions
Properties
IUPAC Name |
4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO3S2/c18-12-5-1-10(2-6-12)9-14-15(20)19(17(23)24-14)13-7-3-11(4-8-13)16(21)22/h1-9H,(H,21,22)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEDCFYADRODMY-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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